2-(4-Methylpyridin-2-yl)ethanamine hydrochloride
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Overview
Description
2-(4-Methylpyridin-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C8H13ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpyridin-2-yl)ethanamine hydrochloride typically involves the reaction of 4-methylpyridine with ethylene diamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpyridin-2-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines .
Scientific Research Applications
2-(4-Methylpyridin-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methylpyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylpyridin-2-yl)ethanamine
- 2-(1-Methylpiperidin-4-yl)ethanamine
- 2-(6-Methylpyridin-2-yl)ethanamine
Uniqueness
2-(4-Methylpyridin-2-yl)ethanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Biological Activity
2-(4-Methylpyridin-2-yl)ethanamine hydrochloride, also known as (S)-1-(5-bromo-4-methylpyridin-2-yl)ethanamine hydrochloride, is a compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyridine ring and an ethylamine side chain, allows it to interact with various biological targets, particularly in cancer research. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H14ClN, with a molecular weight of approximately 251.55 g/mol. The compound's structure is characterized by:
- Pyridine Ring : A six-membered aromatic ring containing nitrogen.
- Methyl Substitution : A methyl group attached to the pyridine ring enhances its lipophilicity.
- Ethylamine Side Chain : This functional group is crucial for its biological interactions.
Research indicates that this compound exhibits biological activity primarily through its interactions with specific enzymes and receptors involved in metabolic pathways related to cancer. Notably, it has been identified as an inhibitor of mutant isocitrate dehydrogenase (IDH) proteins, which are implicated in various cancers. This inhibition could potentially lead to the development of targeted cancer therapies aimed at treating IDH-mutant tumors.
In Vitro Studies
In vitro studies have demonstrated the efficacy of this compound against several cancer cell lines. The compound showed significant cytotoxicity, indicating its potential as an anticancer agent. For instance:
- Cell Lines Tested : Specific cancer cell lines such as MCF-7 (breast cancer), U-937 (monocytic leukemia), and others have been used to evaluate its effectiveness.
- IC50 Values : The compound exhibited IC50 values in the micromolar range, suggesting potent activity against these cell lines .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds provides insights into the uniqueness of this compound:
Compound Name | CAS Number | Similarity Index | Key Features |
---|---|---|---|
N-Methyl-2-(pyridin-4-yl)ethanamine hydrochloride | 15430-49-6 | 0.91 | Contains a methyl group on the nitrogen atom |
4-[2-(Methylamino)ethyl]pyridine dihydrochloride | 101252-40-8 | 0.91 | Exhibits similar amine functionalities |
N-Methyl-2-(pyridin-4-yl)ethanamine | 55496-55-4 | 0.88 | Lacks the hydrochloride salt form |
The structural differences among these compounds influence their biological activities and pharmacokinetic profiles.
Case Studies
Several studies have highlighted the potential applications of this compound in cancer therapy:
- Targeting IDH Mutations : A study indicated that this compound effectively inhibits mutant IDH enzymes, leading to reduced tumor growth in preclinical models.
- Combination Therapies : Research suggests that combining this compound with other chemotherapeutic agents may enhance overall efficacy against resistant cancer types .
- Mechanistic Insights : Further investigations into its mechanism revealed that it may induce apoptosis in cancer cells through mitochondrial pathways, emphasizing its role as a pro-apoptotic agent .
Properties
Molecular Formula |
C8H13ClN2 |
---|---|
Molecular Weight |
172.65 g/mol |
IUPAC Name |
2-(4-methylpyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-7-3-5-10-8(6-7)2-4-9;/h3,5-6H,2,4,9H2,1H3;1H |
InChI Key |
DXHKSEFLUUOMDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)CCN.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.